2,2-Difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol

Catalog No.
S15666655
CAS No.
M.F
C9H7F5O
M. Wt
226.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-...

Product Name

2,2-Difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol

IUPAC Name

2,2-difluoro-2-[2-(trifluoromethyl)phenyl]ethanol

Molecular Formula

C9H7F5O

Molecular Weight

226.14 g/mol

InChI

InChI=1S/C9H7F5O/c10-8(11,5-15)6-3-1-2-4-7(6)9(12,13)14/h1-4,15H,5H2

InChI Key

BQQDJURAMRGNMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CO)(F)F)C(F)(F)F

2,2-Difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol is a fluorinated organic compound characterized by its unique molecular structure, which includes both difluoro and trifluoromethyl groups. Its molecular formula is C9H7F5OC_9H_7F_5O, and it has a molecular weight of approximately 226.14 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science due to its distinctive physicochemical properties, such as enhanced lipophilicity and stability .

Types of Reactions

The compound can undergo several chemical transformations:

  • Oxidation: It can be oxidized to yield corresponding sulfoxides or sulfones.
  • Reduction: The hydroxyl group can be reduced to form an alkane.
  • Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide or m-chloroperbenzoic acid.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
  • Substitution Reagents: Halogenating agents such as bromine or chlorine under acidic conditions.

Research indicates that 2,2-difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol exhibits potential biological activity, particularly in drug discovery. The compound's structural features may enhance its interaction with biological targets, making it a candidate for further pharmacological studies. Investigations into its anti-inflammatory and anticancer properties are ongoing, highlighting its relevance in therapeutic applications .

Synthetic Routes

The synthesis of 2,2-difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol typically involves:

  • Starting Materials: Utilizing precursors such as 4-trifluoromethylphenol and difluoromethyl halides.
  • Reagents: Commonly employed reagents include bases like potassium carbonate and solvents such as dimethylformamide.
  • Reaction Conditions: The synthesis often requires elevated temperatures to facilitate the introduction of the difluoro and trifluoromethyl groups onto the aromatic framework .

Industrial Production

For large-scale production, methods may be optimized to enhance yield and purity, potentially incorporating continuous flow reactors to ensure consistent quality while minimizing by-products.

The unique properties of 2,2-difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol make it suitable for various applications:

  • Chemical Research: Utilized as a building block in synthesizing complex organic molecules.
  • Pharmaceutical Development: Investigated for its potential therapeutic effects in treating various diseases.
  • Material Science: Employed in developing advanced materials with high thermal stability and resistance to chemical degradation .

Studies on the interactions of 2,2-difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol with biological systems are crucial for understanding its mechanism of action. The trifluoromethyl group enhances lipophilicity, allowing better penetration into biological membranes. This property facilitates modulation of enzyme activities through binding to active sites or altering protein conformations, contributing to its bioactivity .

Several compounds share structural similarities with 2,2-difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol:

Compound NameMolecular FormulaKey Differences
4-TrifluoromethylacetophenoneC9H7F3OC_{9}H_{7}F_{3}OLacks the difluoro group
2-Chloro-2,2-difluoro-1-phenylethan-1-olC8H7ClF2OC_{8}H_{7}ClF_{2}OContains a chloro group instead of a trifluoromethyl group
2,2-Difluoro-1-(4-trifluoromethylsulfanylphenyl)ethanoneC9H5F5OSC_{9}H_{5}F_{5}OSContains a sulfanyl group instead of an alcohol

Uniqueness

The uniqueness of 2,2-difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol lies in the combination of difluoro and trifluoromethyl groups, which provide distinct chemical properties such as enhanced stability, reactivity, and lipophilicity. These features contribute to its valuable role in scientific research and industrial applications .

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

226.04170565 g/mol

Monoisotopic Mass

226.04170565 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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